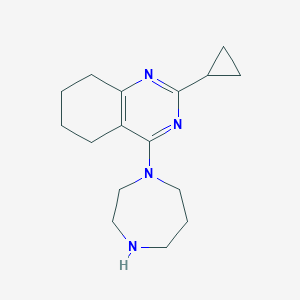
2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is substituted with a cyclopropyl group and a diazepane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common approach is to start with a quinazoline precursor, which undergoes cyclopropylation and subsequent diazepane ring formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated quinazoline derivatives.
科学的研究の応用
2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine
- 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopentapyrimidine
Uniqueness
2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern and the presence of both a cyclopropyl group and a diazepane ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C16H24N4 |
|---|---|
分子量 |
272.39 g/mol |
IUPAC名 |
2-cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C16H24N4/c1-2-5-14-13(4-1)16(19-15(18-14)12-6-7-12)20-10-3-8-17-9-11-20/h12,17H,1-11H2 |
InChIキー |
NYMAPXFKPIPAJR-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=NC(=N2)C3CC3)N4CCCNCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




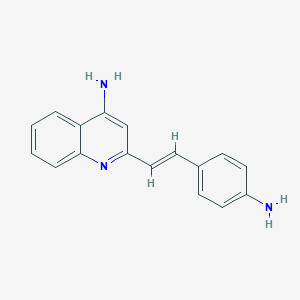
![5,6-Difluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11852946.png)

![6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852962.png)

![3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852977.png)

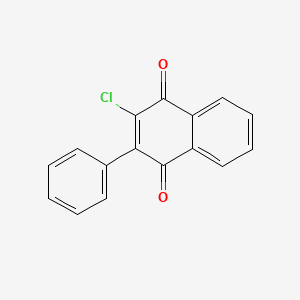
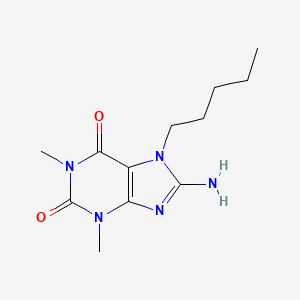
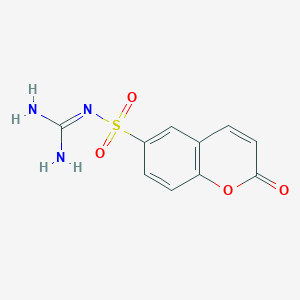
![4-Chloro-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11853011.png)

